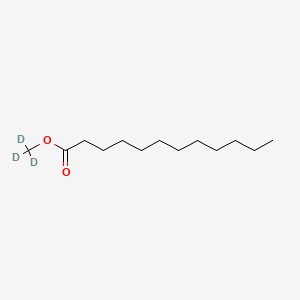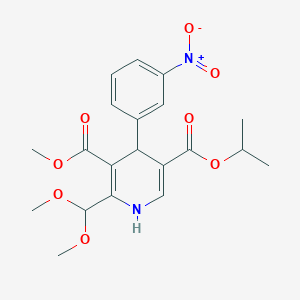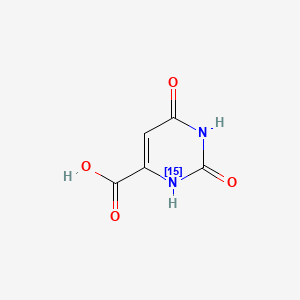
Barium aluminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium aluminide is an intermetallic compound composed of barium and aluminum. It is known for its unique crystal structure and properties, which make it a subject of interest in various scientific and industrial applications. The compound is typically represented by the formula BaAl₂, although other stoichiometries such as Ba₄Al₇ and Ba₃Al₅ also exist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium aluminide can be synthesized through various methods, including arc-melting and high-temperature reactions. In one common method, high-purity barium (99.9%) and aluminum (99.99%) are pre-reacted in various ratios by arc-melting using reduced currents to avoid the evaporation of barium. The sample mass typically ranges from 0.5 to 0.7 grams, with mass losses kept below 0.3% .
Industrial Production Methods: Industrial production of this compound often involves high-temperature synthesis and differential thermal analysis to establish the formation temperatures of the corresponding binary phases. The powdered samples are enclosed in tantalum containers for thermal treatment to minimize the volume of the reaction chamber .
Analyse Des Réactions Chimiques
Types of Reactions: Barium aluminide undergoes various chemical reactions, including oxidation and decomposition. For instance, Ba₄Al₇ decomposes peritectically at 841°C . The compound can also participate in substitution reactions with other metal ions.
Common Reagents and Conditions: Reagents such as barium chloride and aluminum sulfate can react to form this compound under controlled conditions. High-temperature environments and specific crystallographic conditions are often required for these reactions .
Major Products: The major products formed from these reactions include various barium-aluminum intermetallic compounds, such as Ba₄Al₇, Ba₃Al₅, and Ba₂₁Al₄₀ .
Applications De Recherche Scientifique
Barium aluminide has several scientific research applications, including:
Chemistry: Used in the study of intermetallic compounds and phase diagrams.
Biology and Medicine:
Industry: Utilized in the production of high-strength, lightweight materials for aerospace and automotive industries
Mécanisme D'action
The mechanism of action of barium aluminide involves its unique crystal structure, which includes Kagomé nets of aluminum atoms. These structures contribute to the compound’s stability and reactivity. The molecular targets and pathways involved in its reactions are primarily related to its intermetallic nature and the interactions between barium and aluminum atoms .
Comparaison Avec Des Composés Similaires
- Barium tetraaluminide (BaAl₄)
- Barium aluminide (Ba₃Al₅)
- This compound (Ba₇Al₁₀)
- This compound (Ba₂₁Al₄₀)
Uniqueness: this compound is unique due to its specific crystal structure and the ability to form various stoichiometries. This versatility makes it distinct from other intermetallic compounds and valuable for specialized applications .
Propriétés
Formule moléculaire |
Al4Ba |
|---|---|
Poids moléculaire |
245.25 g/mol |
InChI |
InChI=1S/4Al.Ba |
Clé InChI |
CNMLKYRHFLUEAL-UHFFFAOYSA-N |
SMILES canonique |
[Al]=[Al].[Al]=[Al].[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)




![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)




![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)



